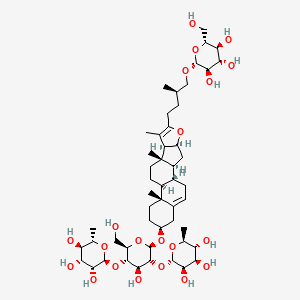

Pseudoprotodioscin

説明

準備方法

合成経路と反応条件: プソイドプロトジオシンの合成には、通常、ステロイド前駆体から始まる複雑な有機反応が含まれます。このプロセスには、ステロイド骨格に糖部分を付加するグリコシル化反応が含まれます。 温度、pH、触媒の使用など、特定の反応条件は、高収率と純度を達成するために最適化されています .

工業生産方法: プソイドプロトジオシンの工業生産には、多くの場合、Solanum intrusumの未熟な果実などの天然資源からの抽出が含まれます。 抽出プロセスには、溶媒抽出、クロマトグラフィー技術を用いた精製、純粋な化合物を得るための結晶化が含まれます .

化学反応の分析

反応の種類: プソイドプロトジオシンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を変えることができます。

還元: 還元反応は、ステロイド構造中の二重結合を変えることができます。

一般的な試薬と条件:

酸化: 酸性条件下での過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: パラジウム触媒の存在下での水素ガス。

主な生成物: これらの反応から生成される主な生成物には、さまざまなグリコシル化誘導体、酸化または還元された形態のプソイドプロトジオシンが含まれます .

4. 科学研究の応用

化学: ステロイドサポニンの研究における基準化合物として使用されます。

生物学: 植物の防御機構における役割とその癌細胞に対する細胞毒性効果について研究されています.

科学的研究の応用

Chemistry: Used as a reference compound in the study of steroidal saponins.

Biology: Investigated for its role in plant defense mechanisms and its cytotoxic effects on cancer cells.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用機序

プソイドプロトジオシンは、いくつかの分子経路を通じてその効果を発揮します。

細胞毒性: カスパーゼ経路を活性化することによって、癌細胞のアポトーシスを誘導します。

生物活性

Pseudoprotodioscin, a steroidal saponin found primarily in Dioscorea species, exhibits a variety of biological activities that have garnered significant attention in recent pharmacological research. This article explores its biological activity, including cytotoxic effects, metabolic transformations, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 1031.18 g/mol

- CAS Number : 102115-79-7

- Solubility : Soluble in DMSO (≥ 60 mg/mL at 25°C)

Cytotoxic Activity

This compound has been shown to possess significant cytotoxic properties against various cancer cell lines. A study evaluated its effects on HepG2 (liver) and HeLa (cervical) cancer cells, revealing that certain metabolites derived from its biotransformation exhibited enhanced cytotoxicity:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HepG2 | 10.84 |

| This compound | HeLa | 6.90 |

These findings suggest that this compound and its derivatives may serve as potential candidates for cancer therapy due to their ability to induce apoptosis in tumor cells .

Biotransformation Studies

The microbial transformation of this compound by Gibberella fujikuroi has been extensively studied. This fungus converts this compound into several metabolites, which were evaluated for their cytotoxic activities:

- Metabolites Identified : Compounds 1-11

- Cytotoxic Effects : Compounds 1, 6, 9, and 10 showed significant activity against HepG2 cells, with compound 10 also exhibiting activity against HeLa cells .

The transformation pathway elucidated through NMR and mass spectrometry indicates that microbial metabolism can enhance the bioactivity of natural compounds like this compound.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Cholesterol Synthesis : It inhibits the sterol regulatory element-binding proteins (SREBP1/2) and microRNA levels associated with cholesterol and triglyceride synthesis .

- Estrogenic Activity : this compound has been linked to estrogen receptor-mediated effects, influencing fat formation and metabolism .

- Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which may contribute to its cardioprotective effects observed in animal models .

Case Studies and Research Findings

- Cardioprotective Effects :

- Antitumor Activity :

- Pharmacokinetic Studies :

特性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20(19-64-46-40(60)39(59)36(56)31(17-52)69-46)7-10-29-21(2)33-30(68-29)16-28-26-9-8-24-15-25(11-13-50(24,5)27(26)12-14-51(28,33)6)67-49-45(72-48-42(62)38(58)35(55)23(4)66-48)43(63)44(32(18-53)70-49)71-47-41(61)37(57)34(54)22(3)65-47/h8,20,22-23,25-28,30-49,52-63H,7,9-19H2,1-6H3/t20-,22+,23+,25+,26-,27+,28+,30+,31-,32-,33+,34+,35+,36-,37-,38-,39+,40-,41-,42-,43+,44-,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCUMTGKKLOMCW-XNVNDPJESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(C(O3)C)O)O)O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CC8C7C(=C(O8)CCC(C)COC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)C[C@H]8[C@@H]7C(=C(O8)CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315996 | |

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102115-79-7 | |

| Record name | Pseudoprotodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102115-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pseudoprotodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102115797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudoprotodioscin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, (3β,25R)-26-(β-D-glucopyranosyloxy)furosta-5,20(22)-dien-3-yl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.2)-O-[6-deoxy-α-L-mannopyranosyl-(1.fwdarw.4)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PSEUDOPROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB4XAC5WHS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。